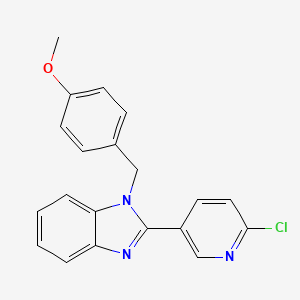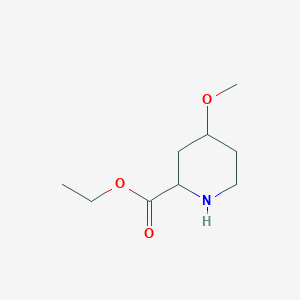
2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester
説明
“2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester” is a chemical compound with the molecular formula C10H18ClNO4 and a molecular weight of 251.71 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H18ClNO4 . This indicates that it contains 10 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .科学的研究の応用
Synthesis of Complex Molecules
This compound serves as a versatile starting material for the synthesis of a wide range of complex molecules. For example, it is used in the synthesis of cyclic depsipeptides such as Lyngbyabellin A, which exhibit moderate cytotoxicity against specific cancer cell lines. The process involves condensation, protection, cyclodehydration, and aromatization steps, highlighting its utility in constructing biologically active compounds (Xiao Ji Wang et al., 2013).
Structural Studies and Conformation Analysis
Conformational analysis of derivatives of 2-tert-Butoxycarbonylamino-2-methylpropionic acid chloromethyl ester, such as tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester, has been conducted using single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies provide insights into the molecular structure and behavior in different phases, which is crucial for designing molecules with desired physical and chemical properties (K. Ejsmont et al., 2007).
Development of Peptidomimetics and Dipeptide Mimetics
The compound has been utilized in the synthesis of peptidomimetics, such as conformationally restricted dipeptidomimetics for caspase-1 inhibitors. These mimetics are important in medicinal chemistry for developing new therapeutic agents with improved specificity and efficacy. The synthesis demonstrates the compound's role in creating biologically relevant structures that can modulate protein-protein interactions (D. Lauffer & M. D. Mullican, 2002).
Chiral Synthesis and Enantioselectivity
It also plays a critical role in chiral synthesis, where its derivatives are used to develop enantiopure compounds. These activities underscore the importance of this compound in asymmetric synthesis, which is fundamental in producing pharmaceuticals with the desired activity and minimal side effects. For instance, the synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate demonstrates its utility in constructing chiral building blocks for further chemical transformations (O. Chaloin et al., 2008).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of this compound are used to synthesize polymers with specific chiroptical properties. These polymers have applications in various areas, including drug delivery systems, biodegradable materials, and optoelectronic devices. The ability to control the molecular architecture and functional properties of these polymers underscores the compound's significance in advanced materials research (Jinqing Qu et al., 2009).
特性
IUPAC Name |
chloromethyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(14)12-10(4,5)7(13)15-6-11/h6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIVWDWVAWCELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-benzofuran-2-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2774954.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2774957.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2774963.png)

![3-Methyl-6-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2774965.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B2774966.png)
![(3R)-1-[4-Methyl-5-[6-(trifluoromethyl)-1H-indazol-4-yl]pyrimidin-2-yl]pyrrolidin-3-ol](/img/no-structure.png)
![2-[(2,5-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2774968.png)


![N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2774974.png)
